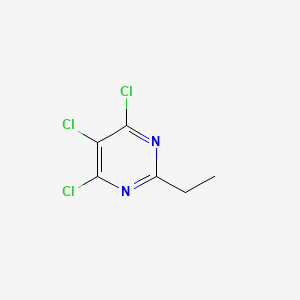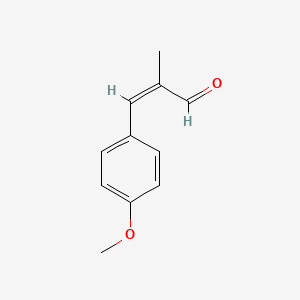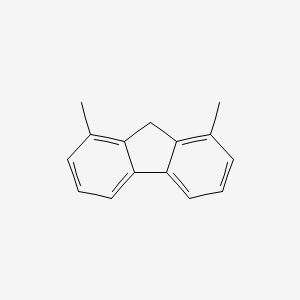
1,8-dimethyl-9H-fluorene
描述
1,8-Dimethyl-9H-fluorene: is an organic compound with the molecular formula C15H14 . It is a derivative of fluorene, characterized by the presence of two methyl groups at the 1 and 8 positions of the fluorene skeleton. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,8-Dimethyl-9H-fluorene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of fluorene with methylating agents such as methyl iodide in the presence of a strong Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the dehydrogenation of 1,8-dimethyl-9H-fluoren-9-ol . This process can be catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions: 1,8-Dimethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,8-dimethyl-9H-fluoren-9-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to this compound-9-ol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the 2 and 7 positions of the fluorene ring. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: 1,8-Dimethyl-9H-fluoren-9-one.
Reduction: this compound-9-ol.
Substitution: 2-bromo-1,8-dimethyl-9H-fluorene, 2-nitro-1,8-dimethyl-9H-fluorene.
科学研究应用
1,8-Dimethyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the study of aromaticity and conjugation.
Biology: The compound is investigated for its potential biological activities, including its role as a fluorescent probe in bioimaging.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
作用机制
The mechanism of action of 1,8-dimethyl-9H-fluorene is primarily related to its ability to participate in π-π interactions and electron transfer processes . These interactions are facilitated by the conjugated π-electron system of the fluorene ring. The compound can act as an electron donor or acceptor, depending on the nature of the interacting species. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity and function.
相似化合物的比较
Fluorene (9H-fluorene): The parent compound without methyl substitutions.
9,9-Dimethyl-9H-fluorene: A derivative with methyl groups at the 9 position.
2,7-Dimethyl-9H-fluorene: A derivative with methyl groups at the 2 and 7 positions.
Comparison: 1,8-Dimethyl-9H-fluorene is unique due to the specific positioning of the methyl groups at the 1 and 8 positions, which significantly influences its electronic properties and reactivity. Compared to fluorene, the presence of the methyl groups enhances the compound’s stability and alters its reactivity towards electrophilic and nucleophilic substitution reactions. The 9,9-dimethyl derivative, on the other hand, exhibits different steric and electronic effects due to the substitution at the central carbon atom.
属性
IUPAC Name |
1,8-dimethyl-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-10-5-3-7-12-13-8-4-6-11(2)15(13)9-14(10)12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGGQBIUSGOOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3=C(C=CC=C3C2=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399585 | |
| Record name | 9H-Fluorene, 1,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-11-0 | |
| Record name | 9H-Fluorene, 1,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





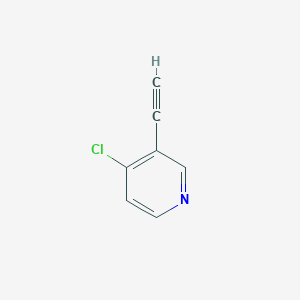
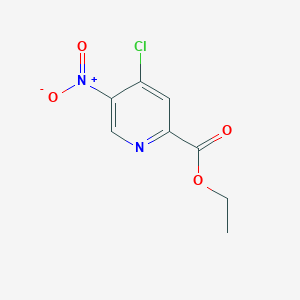
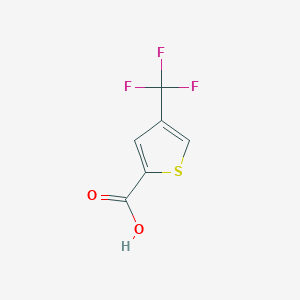

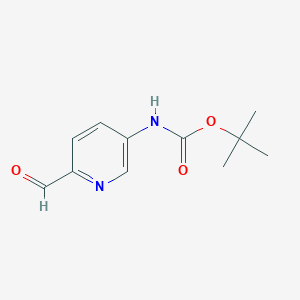
![Butanal, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B3046115.png)

